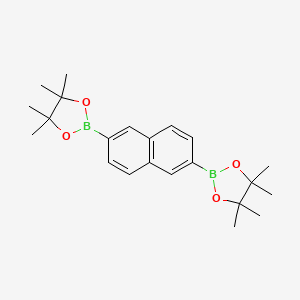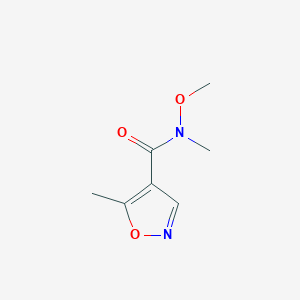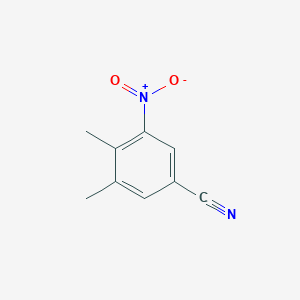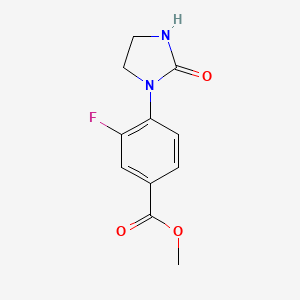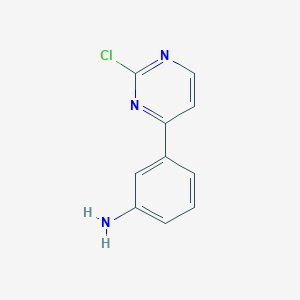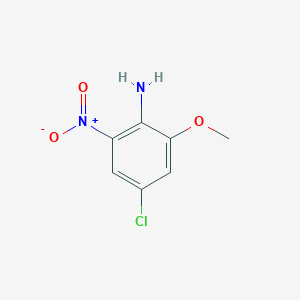
N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride
Overview
Description
Scientific Research Applications
Asymmetric Synthesis
- A study by Froelich et al. (1996) discusses the asymmetric synthesis of 2-(1-aminoalkyl) piperidines, demonstrating the utility of N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride in synthesizing diamines and diamino alcohols which have applications in medicinal chemistry (Froelich et al., 1996).
Synthesis of Heterocyclic Schiff Bases
- Research by Pandey and Srivastava (2011) indicates that derivatives of 3-aminomethyl pyridine, related to N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride, can be synthesized and have shown potential as anticonvulsant agents (Pandey & Srivastava, 2011).
Cholinergic and Dopaminergic Effects
- A study by Ginos et al. (1975) explores the effects of molecular segments of apomorphine and dopaminergic effects of N,N-dialkylated dopamines, highlighting the importance of compounds like N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride in neurological research (Ginos et al., 1975).
Synthesis and Bioactivity
- Xue Si-jia (2011) synthesized a compound related to N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride, demonstrating its potential inhibitory activities against fungi (Xue Si-jia, 2011).
Pharmacological Properties
- Tacke et al. (2003) studied sila-analogues of high-affinity, selective σ ligands of the Spiro[indane-1,4‘-piperidine] type, indicating the importance of such compounds in developing ligands with high affinity and selectivity for central nervous system receptors (Tacke et al., 2003).
Bone Formation and Wnt Beta-Catenin Signaling
- Pelletier et al. (2009) discuss the discovery and optimization of a compound targeting the Wnt beta-catenin cellular messaging system, highlighting the potential role of similar compounds in treating bone disorders (Pelletier et al., 2009).
Dual Inhibition of Cholinesterase and Monoamine Oxidase
- Bautista-Aguilera et al. (2014) synthesized a new compound as a cholinesterase and monoamine oxidase dual inhibitor, demonstrating the utility of similar compounds in neurological research (Bautista-Aguilera et al., 2014).
Cellular Imaging and Photocytotoxicity
- Basu et al. (2014) synthesized iron(III) complexes for cellular imaging and photocytotoxicity studies, indicating potential applications in medical imaging and therapy (Basu et al., 2014).
properties
IUPAC Name |
N-[(2-methylphenyl)methyl]-1-piperidin-3-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-12-5-2-3-7-14(12)11-16-10-13-6-4-8-15-9-13;/h2-3,5,7,13,15-16H,4,6,8-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKOEERUKSVLOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(Methylamino)piperidin-1-yl]ethan-1-ol](/img/structure/B1457221.png)
![4-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)benzyl]thiomorpholine 1,1-dioxide](/img/structure/B1457225.png)
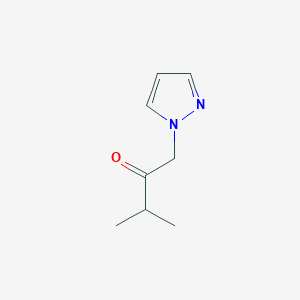
![[2-(4-Bromo-pyrazol-1-yl)-ethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B1457230.png)
